Notoginsenoside T1
Übersicht
Beschreibung
Notoginsenoside T1 belongs to the class of organic compounds known as triterpenoids . These are terpene molecules containing six isoprene units . Notoginsenoside T1 is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
The synthesis of Notoginsenoside T1 is linked to the development of Panax notoginseng taproots . The significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .Chemical Reactions Analysis
Notoginsenoside T1 is involved in various chemical reactions. For instance, it has been found to protect against myocardial ischemia/reperfusion injury by suppressing the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of Notoginsenoside T1 include a molecular formula of C36H60O10 and a molecular weight of 652.9 .Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Notoginsenoside R1 (NG-R1), a key component of Panax notoginseng, exhibits significant cardiovascular protective properties. Studies have demonstrated its role in attenuating cardiac dysfunction, particularly in conditions like endotoxemia and ischemia-reperfusion (I/R) injury. This effect is attributed to its anti-inflammatory, antioxidative, and anti-apoptotic properties, as well as its ability to modulate signaling pathways like estrogen receptor activation and PI3K/Akt (Sun et al., 2013), (Tong et al., 2019).
Renal Protection
Notoginsenoside R1 has been found to offer protective effects against renal ischemia-reperfusion injury. It achieves this by suppressing inflammatory cytokine production, reducing oxidative stress, and improving kidney markers, indicating its potential as a drug candidate for renal dysfunction treatment (Fan et al., 2020).
Neuroprotective Effects
In the context of neuroprotection, notoginsenoside R1 has shown promise in preventing glutamate neurotoxicity mediated by NMDA receptors. It protects neurons from cell death and mitigates damage in neurological systems, hinting at its potential application in treating neurodegenerative diseases (Gu et al., 2009).
Anti-Inflammatory Properties
Notoginsenoside R1 exhibits robust anti-inflammatory properties, as seen in its effects on inflammatory bowel disease. By activating specific receptors like the pregnane X receptor and modulating proinflammatory gene expression, it provides therapeutic potential for inflammatory conditions (Zhang et al., 2015).
Cancer Treatment
Metabolic and Gastrointestinal Health
Research also indicates its applications in metabolic health and gastrointestinal protection. Notoginsenoside R1 has shown effects on bone metabolism regulation, liver protection, and gastrointestinal health, further underscoring its versatile therapeutic potential (Liu et al., 2020).
Hypertension Management
Finally, notoginsenoside R1 has been investigated for its role in managing hypertension. It appears to reduce blood pressure in spontaneously hypertensive rats, possibly through mechanisms involving long non-coding RNA AK094457, suggesting its utility in cardiovascular disease management (Yang et al., 2015).
Safety And Hazards
Notoginsenoside T1 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Future research on Notoginsenoside T1 could focus on its potential therapeutic effects on various diseases. For instance, it has been suggested that Notoginsenoside R1, a similar compound, could offer new directions for organ protection following sepsis . Additionally, the biocatalytic system employed in the synthesis of Notoginsenoside T1 could provide lead compounds or drug candidates to alleviate myocardial injury caused by doxorubicin .
Eigenschaften
IUPAC Name |
2-[[17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUICDHFBMJCDTL-GHRIWEEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(C1C(O1)(C)C)O)/C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Notoginsenoside T1 | |
CAS RN |
343962-53-8 | |
Record name | Notoginsenoside T1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.